8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of sulfonyl, methoxy, and propylthio groups attached to a triazaspirodecadiene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of the triazaspirodecadiene core, followed by the introduction of the sulfonyl, methoxy, and propylthio groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2,4-Dimethylphenyl)sulfonyl]-2-(4-hydroxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 8-[(2,4-Dimethylphenyl)sulfonyl]-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
Compared to similar compounds, 8-(2,4-Dimethylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
8-(2,4-dimethylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2/c1-5-16-32-24-23(20-7-9-21(31-4)10-8-20)26-25(27-24)12-14-28(15-13-25)33(29,30)22-11-6-18(2)17-19(22)3/h6-11,17H,5,12-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFULAAIYZLBBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)C)C)N=C1C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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